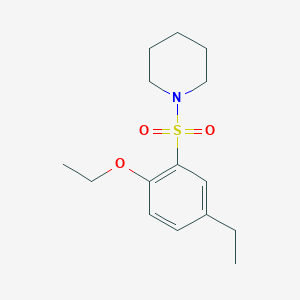
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether, also known as EPPS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. EPPS is a sulfonated phenyl ether that has been used in various applications, including as a buffer in biochemical and physiological experiments.
Wirkmechanismus
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether acts as a buffer by maintaining the pH of the solution within a narrow range. It achieves this by accepting or donating protons depending on the pH of the solution. This compound has a pKa value of 8.0, which is close to the physiological pH range, making it an effective buffer for biological samples.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on biological samples, making it an ideal buffer for experiments involving sensitive samples. It has been used in various experiments, including cell culture, enzyme assays, and electrophoresis. This compound has been shown to have no significant effect on cell viability or proliferation, making it a safe buffer for use in cell-based experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has several advantages for lab experiments. It has a high buffering capacity, making it effective in maintaining the pH of the solution within a narrow range. It has minimal effects on biological samples and has been shown to be a safe buffer for use in cell-based experiments. However, this compound has some limitations. It has a limited solubility in water, and its solubility decreases with increasing pH. This can limit its use in experiments involving high pH solutions. Additionally, this compound has a high UV absorbance at 260 nm, which can interfere with experiments involving nucleic acids.
Zukünftige Richtungen
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has several potential future directions. It can be modified to improve its solubility in water and reduce its UV absorbance at 260 nm. Additionally, this compound can be used in combination with other buffers to enhance its buffering capacity and reduce its limitations. Further research can also be conducted to explore the potential applications of this compound in other areas, such as drug delivery and nanotechnology.
Conclusion
In conclusion, this compound is a sulfonated phenyl ether that has gained significant attention in the scientific community due to its unique properties. It has been used as a buffer in biochemical and physiological experiments and has several advantages for lab experiments. This compound has minimal effects on biological samples and has been shown to be a safe buffer for use in cell-based experiments. However, it has some limitations, including its limited solubility in water and high UV absorbance at 260 nm. Further research can be conducted to explore the potential applications of this compound in other areas and improve its properties.
Synthesemethoden
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethylphenol with piperidine in the presence of sulfuric acid, followed by the addition of ethyl chloroformate to form the final product. The yield of this compound obtained using this method is high, making it a cost-effective and practical approach for large-scale production.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has been widely used as a buffer in biochemical and physiological experiments due to its unique properties. It has been shown to have a high buffering capacity in the physiological pH range, making it ideal for use in experiments involving biological samples. This compound has also been used as a buffer in electrophoresis, protein purification, and enzyme assays.
Eigenschaften
Molekularformel |
C15H23NO3S |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-(2-ethoxy-5-ethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO3S/c1-3-13-8-9-14(19-4-2)15(12-13)20(17,18)16-10-6-5-7-11-16/h8-9,12H,3-7,10-11H2,1-2H3 |
InChI-Schlüssel |
QDYCKGJHTBSWJM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCCCC2 |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)


